VH 298 is a potent small molecule inhibitor that targets the von Hippel-Lindau (VHL) protein, a key component in the regulation of hypoxia-inducible factors (HIFs). This compound is recognized for its ability to disrupt the interaction between VHL and HIF-1α, thereby stabilizing the latter and promoting a hypoxic response even under normoxic conditions. VH 298 is classified as a high-affinity E3 ubiquitin ligase inhibitor, with a dissociation constant () in the range of 80-90 nM, making it a valuable chemical probe for studying HIF signaling pathways and their implications in various diseases, particularly cancer .
The synthesis of VH 298 involves several strategic chemical modifications to enhance its binding affinity and selectivity towards VHL. The compound is derived from earlier inhibitors, particularly VH032, through structural modifications including the introduction of a cyanocyclopropyl group. This modification was guided by crystallographic data showing how previous inhibitors interacted with VHL .
VH 298 has a complex molecular structure characterized by its specific functional groups that facilitate its interaction with VHL.
The crystal structure of VH 298 bound to the VHL complex has been resolved at a resolution of 2.4 Å. The cyanocyclopropyl group occupies a specific pocket in the VHL binding site, crucial for its inhibitory action against HIF-1α degradation .
VH 298 primarily acts through the inhibition of the VHL:HIF-α interaction. Upon binding to VHL, it prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α.
The mechanism by which VH 298 exerts its effects involves several steps:
These properties make VH 298 suitable for laboratory use in various biological assays focusing on hypoxia signaling pathways .
VH 298 serves multiple scientific purposes:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7